6-Fluoro-2-azaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-azaspiro[34]octane is a chemical compound characterized by a spirocyclic structure, which includes a fluorine atom and an azaspiro moiety
Vorbereitungsmethoden
The synthesis of 6-Fluoro-2-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations with minimal chromatographic purifications . Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
6-Fluoro-2-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2-azaspiro[3.4]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of biological pathways and enzyme interactions.
Industry: The compound may be used in the production of materials with specific properties, such as polymers or coatings
Wirkmechanismus
The mechanism of action of 6-Fluoro-2-azaspiro[3.4]octane involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
6-Fluoro-2-azaspiro[3.4]octane can be compared with other spirocyclic compounds such as:
2-Oxa-6-azaspiro[3.4]octane: This compound has similar structural features but includes an oxygen atom in the spirocyclic ring.
2-Fluoro-6-azaspiro[3.4]octane hydrochloride: This is a closely related compound with a hydrochloride salt form, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific combination of a fluorine atom and an azaspiro moiety, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H12FN |
---|---|
Molekulargewicht |
129.18 g/mol |
IUPAC-Name |
6-fluoro-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C7H12FN/c8-6-1-2-7(3-6)4-9-5-7/h6,9H,1-5H2 |
InChI-Schlüssel |
JLJQTTVQYSMYCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC1F)CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.